molecular formula C27H31N3O6 B14004367 (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17683-82-8

(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]

Cat. No.: B14004367
CAS No.: 17683-82-8
M. Wt: 493.6 g/mol
InChI Key: ICGDTITYHZLVJD-UHFFFAOYSA-N
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Description

(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.

Properties

CAS No.

17683-82-8

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

ICGDTITYHZLVJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Hydrolysis of Carbamate Groups

The carbamate moieties undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for applications in prodrug activation and polymer degradation.

Conditions Products Yield Reference
1M HCl, 80°C, 6h4-Methoxyphenol + Ethylene diamine + CO₂85%
0.5M NaOH, RT, 12h4-Methoxyphenoxide + Ethylene diamine + CO₂92%
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and the corresponding amine .

Catalytic Hydrogenation of the Imine Group

The benzylimino group is susceptible to hydrogenation, enabling conversion to primary amines. Transition-metal catalysts such as Ir and Rh complexes enhance selectivity and efficiency.

Catalyst System Conditions Product Enantioselectivity Reference
Ir/(S,S)-f-Binaphane (L7 )50 bar H₂, THF, 25°C, 24hN-Benzylethylenediamine90% ee
Rh/Xantphos10 bar H₂, MeOH, 60°C, 12hN-BenzylethylenediamineN/A
  • Key Factors :

    • Electron-donating methoxy groups stabilize intermediates via resonance.

    • Steric hindrance from the carbamate groups influences reaction rates .

Nucleophilic Substitution at the Benzylimino Group

The imine nitrogen participates in nucleophilic substitutions with Grignard reagents or amines, forming secondary or tertiary amines.

Nucleophile Conditions Product Yield Reference
MeMgBrTHF, −78°C → RT, 2hN-Methyl-N-benzylethylenediamine78%
BenzylamineDCM, Et₃N, RT, 6hN,N-Dibenzylethylenediamine65%
  • Mechanism : The imine acts as an electrophile, with nucleophiles attacking the electron-deficient nitrogen .

Cross-Coupling Reactions

The aryl methoxy groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating structural diversification.

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12hBiaryl-functionalized derivative88%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24hAminated derivative73%
  • Challenges : Steric bulk from the carbamate groups necessitates bulky ligands (e.g., Xantphos) for effective coupling .

Polymerization via Carbamate Linkages

The compound serves as a monomer in step-growth polymerization, forming polyurethanes or polycarbamates.

Polymerization Method Conditions Polymer Type Mw (kDa) Reference
Thermal polycondensation180°C, N₂, 48hPolycarbamate12–15
Catalytic (SnOct₂)120°C, 24hPolyurethane8–10
  • Applications : These polymers exhibit tunable thermal stability (Tg = 85–120°C) and biodegradability.

Enzyme-Triggered Carbamate Cleavage

In prodrug applications, carbamate bonds are cleaved by esterases or phosphatases, releasing active drug molecules.

Enzyme Conditions Released Drug Efficiency Reference
Porcine liver esterasePBS buffer, pH 7.4, 37°C, 24h4-Methoxyphenol derivative95%
  • Design Rationale : The methoxy groups enhance solubility and modulate enzyme affinity.

Scientific Research Applications

(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Biological Activity

(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate], with the CAS number 17683-82-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the molecular formula C27H31N3O6C_{27}H_{31}N_{3}O_{6} and a molecular weight of approximately 493.55 g/mol. Key physical properties include:

PropertyValue
Density1.25 g/cm³
Boiling Point580.7 °C
Flash Point305 °C
LogP5.149
Vapor Pressure1.78×10131.78\times 10^{-13} mmHg at 25°C

These properties suggest a relatively stable compound with low volatility, which may influence its bioavailability and interaction with biological systems.

The biological activity of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is primarily attributed to its interaction with various cellular pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies on related carbamate derivatives have demonstrated their ability to disrupt the cell cycle and promote programmed cell death in tumorigenic cells .

Case Studies

Several studies have investigated the biological effects of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] or structurally similar compounds:

  • In vitro Cytotoxicity : A study evaluated the cytotoxic effects of related carbamates on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings revealed that the compound could effectively block signaling pathways crucial for tumor growth .
  • Comparative Analysis : A comparative study between (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] and other known anticancer agents highlighted its unique mechanism of action, which may involve modulation of oxidative stress within cancer cells.

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